molecular formula C5H2Cl2N4 B8053160 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B8053160
M. Wt: 189.00 g/mol
InChI Key: OUODFHBTWYVQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound belonging to the pyrazolo[4,3-d]pyrimidine class This compound is characterized by the presence of two chlorine atoms at the 3 and 7 positions of the pyrazolo[4,3-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolone derivative with a chlorinating agent, such as phosphorus oxychloride (POCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, desired purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

3,7-Dichloro-1H-pyrimidinopyrazolo[4,3-d]pyrimidine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and modulation of cellular processes.

  • Medicine: It has shown promise in preclinical studies for its antitumor and anti-inflammatory properties, making it a candidate for drug development.

  • Industry: Its derivatives are used in the development of new materials and chemical processes.

Mechanism of Action

3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is structurally similar to other pyrazolo[4,3-d]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. its unique substitution pattern at the 3 and 7 positions distinguishes it from these compounds. The presence of chlorine atoms enhances its reactivity and biological activity, making it a valuable compound in research and development.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Properties

IUPAC Name

3,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-4-3-2(8-1-9-4)5(7)11-10-3/h1H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUODFHBTWYVQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.